1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
Overview
Description
1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2,4-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Ethanone Group: The ethanone group can be introduced by reacting the quinazoline derivative with an appropriate acetylating agent, such as acetic anhydride, under acidic conditions.
Amination Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially reduce the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-(quinazolin-4-yl)urea: Similar structure but with a urea group instead of an ethanone group.
2-(2,4-Dichlorophenyl)-3-(quinazolin-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanone group.
Uniqueness
1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c1-13(28)14-5-4-6-16(11-14)25-22-18-7-2-3-8-20(18)26-21(27-22)17-10-9-15(23)12-19(17)24/h2-12H,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLXLBWHSMGPKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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